molecular formula C22H21N3S B12463430 N,2,3-triphenylpyrazolidine-1-carbothioamide

N,2,3-triphenylpyrazolidine-1-carbothioamide

Cat. No.: B12463430
M. Wt: 359.5 g/mol
InChI Key: WYNCWEZEMJLRMO-UHFFFAOYSA-N
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Description

N,2,3-triphenylpyrazolidine-1-carbothioamide is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by a pyrazolidine ring substituted with phenyl groups and a carbothioamide functional group, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2,3-triphenylpyrazolidine-1-carbothioamide typically involves the reaction of hydrazine derivatives with appropriate aldehydes or ketones, followed by cyclization and introduction of the carbothioamide group. One common method involves the use of hydrazine hydrate and phenyl-substituted ketones in the presence of acetic acid as a catalyst . The reaction is carried out under reflux conditions, leading to the formation of the pyrazolidine ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,2,3-triphenylpyrazolidine-1-carbothioamide stands out due to its specific substitution pattern on the pyrazolidine ring, which imparts unique chemical reactivity and biological activity. Its ability to target specific molecular pathways, such as the PI3K/Akt/mTOR pathway, highlights its potential as a therapeutic agent .

Properties

Molecular Formula

C22H21N3S

Molecular Weight

359.5 g/mol

IUPAC Name

N,2,3-triphenylpyrazolidine-1-carbothioamide

InChI

InChI=1S/C22H21N3S/c26-22(23-19-12-6-2-7-13-19)24-17-16-21(18-10-4-1-5-11-18)25(24)20-14-8-3-9-15-20/h1-15,21H,16-17H2,(H,23,26)

InChI Key

WYNCWEZEMJLRMO-UHFFFAOYSA-N

Canonical SMILES

C1CN(N(C1C2=CC=CC=C2)C3=CC=CC=C3)C(=S)NC4=CC=CC=C4

Origin of Product

United States

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